![molecular formula C19H15ClN2O B2714579 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 478042-21-6](/img/structure/B2714579.png)

2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

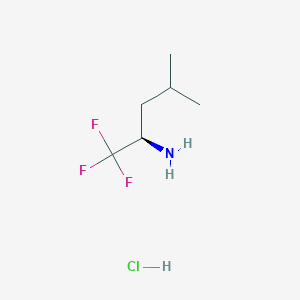

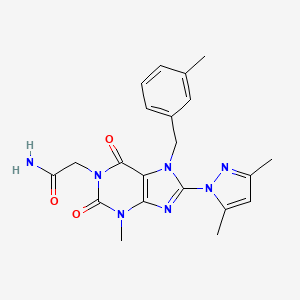

2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a chemical compound with the molecular formula C19H15ClN2O . It contains a total of 41 bonds, including 26 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, and 1 hydrazone .

Molecular Structure Analysis

The molecular structure of 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one includes several interesting features. It has 41 total bonds, including 26 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, and 1 hydrazone .Physical And Chemical Properties Analysis

The molecular formula of 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is C19H15ClN2O . It has an average mass of 270.714 Da and a monoisotopic mass of 270.056000 Da .Aplicaciones Científicas De Investigación

Photochemical Reactions and Synthetic Applications

Benzo[c]cinnoline derivatives, including compounds closely related to "2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one", have been a subject of interest due to their photochemical reactions. These reactions include cyclodehydrogenations of substituted azobenzenes to yield various benzo[c]cinnolines and their derivatives through photochemical processes. For instance, the photochemical cyclodehydrogenation in sulfuric acid has been shown to produce different substituted benzo[c]cinnolines, highlighting the potential for generating a wide range of chemical structures through photoinduced transformations (Badger, Drewer, & Lewis, 1964).

Mechanistic Insights into Photochemical Transformations

Research has also delved into the mechanisms behind the photochemical reactions leading to benzo[c]cinnoline formation. Studies have provided insights into the photochemical formation of carbazole from benzo[c]cinnoline, identifying intermediates and examining the role of protonated species in these transformations. This research not only advances our understanding of photochemistry but also opens up avenues for the synthesis of complex organic compounds through controlled photochemical reactions (Inoue, Hiroshima, & Miyazaki, 1979).

Synthetic Methodologies and Catalysis

In addition to photochemical applications, benzo[h]cinnolin-3(2H)-one derivatives have been explored for their synthetic utility. Isothiourea-catalyzed asymmetric formal [4 + 2] cycloadditions have been developed to generate functionalized derivatives with high diastereo- and enantioselectivities. Such methodologies underscore the potential of these compounds in asymmetric synthesis and catalysis, providing a route to compounds with significant stereochemical complexity (Zhang & Song, 2018).

Advanced Organic Synthesis and Chemical Diversity

The versatility of benzo[c]cinnoline derivatives is further illustrated by their role in complex organic synthesis. For example, reactions of substituted azobenzenes have led to the isolation and characterization of various benzo[c]cinnolines, showcasing the ability to introduce diverse functional groups and structural motifs. This chemical diversity is crucial for the exploration of new materials, pharmaceuticals, and advanced organic molecules (Lewis & Reiss, 1967).

Propiedades

IUPAC Name |

2-[(2-chlorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O/c20-17-8-4-2-6-15(17)12-22-18(23)11-14-10-9-13-5-1-3-7-16(13)19(14)21-22/h1-8,11H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMNWBLTRFSJJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{[({5-[(2,4-dimethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)

![4-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2714511.png)

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2714512.png)

![N1-(2,2-diethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2714514.png)